molecular formula C17H17BrO3 B241236 (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid

(2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid

Cat. No. B241236
M. Wt: 349.2 g/mol
InChI Key: IGSBLCRDMUDWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the propionic acid class of NSAIDs and is structurally similar to ibuprofen and naproxen.

Mechanism of Action

Fenoprofen exerts its pharmacological effects by inhibiting the activity of both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that maintain normal physiological functions such as gastric mucosal protection and platelet aggregation. COX-2, on the other hand, is induced in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
Fenoprofen has been shown to reduce pain, inflammation, and fever in various animal models and clinical studies. It also exhibits antiplatelet activity by inhibiting the production of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator. However, (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid has been associated with several adverse effects such as gastrointestinal bleeding, renal dysfunction, and cardiovascular events.

Advantages and Limitations for Lab Experiments

Fenoprofen is a widely used NSAID in laboratory experiments due to its well-established pharmacological profile and availability. It can be easily synthesized and purified, and its effects on COX enzymes and prostaglandin production can be measured using various biochemical and molecular techniques. However, its adverse effects on gastrointestinal, renal, and cardiovascular systems should be taken into consideration while designing experiments.

Future Directions

1. Development of novel (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid derivatives with improved pharmacological properties and reduced adverse effects.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid.
3. Evaluation of the potential of (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid in the treatment of various inflammatory and autoimmune disorders.
4. Identification of biomarkers for predicting the efficacy and safety of (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid in clinical settings.
5. Exploration of the synergistic effects of (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid with other anti-inflammatory agents for the treatment of chronic pain and inflammation.

Synthesis Methods

The synthesis of (2-Bromo-4-isopropylphenoxy)(phenyl)acetic acid involves the reaction of 2-bromo-4-isopropylphenol with phenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

Fenoprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain, inflammation, and fever. Fenoprofen is also known to inhibit the migration of leukocytes to the site of inflammation, thereby reducing swelling and tissue damage.

properties

Molecular Formula

C17H17BrO3

Molecular Weight

349.2 g/mol

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-2-phenylacetic acid

InChI

InChI=1S/C17H17BrO3/c1-11(2)13-8-9-15(14(18)10-13)21-16(17(19)20)12-6-4-3-5-7-12/h3-11,16H,1-2H3,(H,19,20)

InChI Key

IGSBLCRDMUDWBG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OC(C2=CC=CC=C2)C(=O)O)Br

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC(C2=CC=CC=C2)C(=O)O)Br

Origin of Product

United States

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